(S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide

Catalog No.
S15375119
CAS No.
M.F
C15H23FN2O
M. Wt
266.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methy...

Product Name

(S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

Molecular Formula

C15H23FN2O

Molecular Weight

266.35 g/mol

InChI

InChI=1S/C15H23FN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-5-7-13(16)8-6-12/h5-8,10-11,14H,9,17H2,1-4H3

InChI Key

HIYHLABMALBFQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=C(C=C1)F)C(C)C)N

(S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide is a synthetic compound characterized as an amide, featuring a chiral center that contributes to its stereochemistry. The molecular formula of this compound is C15H23FN2OC_{15}H_{23}FN_2O, with a molecular weight of approximately 266.35 g/mol. Its structure includes an amino group, a fluorinated benzyl moiety, and an isopropyl group attached to a 3-methylbutanamide backbone. The presence of fluorine in its structure suggests potential biological activity and interactions with various biological targets, making it a subject of interest in medicinal chemistry .

The chemical reactivity of (S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide can be explored through various reactions typical for amides, such as hydrolysis, amidation, and substitution reactions. These reactions are significant for modifying the compound for various applications in medicinal chemistry. For instance, the introduction of different substituents on the benzyl moiety can lead to derivatives with altered biological profiles.

Research indicates that (S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide exhibits notable biological activity as an inhibitor of receptor-interacting protein kinase 1 (RIP1). This kinase is crucial in necroptosis, a programmed cell death pathway implicated in several diseases, including neurodegenerative disorders and cancer. The ability to selectively inhibit RIP1 may provide therapeutic avenues for conditions where necroptosis plays a role.

The synthesis of (S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple synthetic steps, which may include:

  • Formation of the amine: Starting from commercially available precursors.
  • Introduction of the fluorobenzyl group: This may involve halogenation or coupling reactions.
  • Amidation: Coupling the amine with an appropriate acyl chloride or anhydride to form the amide bond.

The specific conditions and reagents used can vary based on desired yields and purity levels .

(S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide has potential applications in:

  • Pharmaceutical development: As a lead compound for developing RIP1 inhibitors.
  • Biochemical assays: Its unique structure may allow it to serve as a probe for studying necroptosis and related pathways.
  • Research: Investigating its interactions with various biological targets could yield insights into new therapeutic strategies .

Interaction studies have shown that (S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide selectively inhibits RIP1 activity. This specificity is crucial for minimizing off-target effects, which are common challenges in drug development. Further studies are needed to elucidate its binding affinity and mechanism of action at the molecular level.

Several compounds share structural similarities with (S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide. Here are some notable examples:

Compound NameStructureKey Differences
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamideSimilar backbone but with different halogen substitutionDifferent biological activity profile due to halogen positioning
(S)-2-Amino-N-(4-bromobenzyl)-N-isopropyl-3-methylbutanamideBromine instead of fluorinePotentially different interactions with biological targets
(S)-2-Amino-N-(2-chloro-4-fluorobenzyl)-N-isopropyl-3-methylbutanamideDifferent halogen substitutionsMay exhibit varied pharmacological properties

These compounds highlight the importance of halogen positioning in determining biological activity and interaction profiles, making (S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide unique in its potential applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

266.17944152 g/mol

Monoisotopic Mass

266.17944152 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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